molecular formula C₁₉H₁₉NO₂ B028475 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide CAS No. 125971-57-5

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B028475
CAS No.: 125971-57-5
M. Wt: 293.4 g/mol
InChI Key: SMUFHBOCNIUNPT-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide is a chemical compound with the molecular formula C 19 H 19 NO 2 and a molecular weight of 293.36 g/mol . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Key Chemical Properties & Applications: Synthetic Intermediate: This benzylidene derivative is a key precursor in multi-step synthesis. It is notably used in Stetter reactions to form 1,4-diketones, which are valuable scaffolds for constructing more complex heterocyclic systems . Research Applications: The compound's structure, featuring an isobutyryl acetanilide backbone, makes it a subject of interest in drug discovery and development processes, particularly for the synthesis of novel chemical entities . Physical Properties: The compound has a melting point range of 143-154°C . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Handling & Safety: This product is intended for research purposes only and is not for human or veterinary use. Safety data indicates that it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

(2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUFHBOCNIUNPT-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635269
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125971-57-5
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Isobutyryl-3,N-diphenylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide typically involves the reaction of benzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
  • CAS Number : 125971-57-5
  • Molecular Formula: C₁₉H₁₉NO₂
  • Molecular Weight : 293.36 g/mol
  • Synonyms: Atorvastatin Impurity 70, 2-Benzylidene isobutyryl acetanilide .

Physicochemical Properties :

  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 143–154°C
  • Boiling Point : 519.4 ± 50.0°C
  • Flash Point : 188.7 ± 30.3°C .

Role in Pharmaceuticals :
This compound is a key intermediate in synthesizing Atorvastatin , a statin drug used to lower cholesterol. It forms during the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde under catalytic conditions .

Comparison with Structurally Similar Compounds

Precursor: 4-Methyl-3-oxo-N-phenylpentanamide

  • CAS Number : 124401-38-3
  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Key Difference : Lacks the benzylidene group (C₆H₅–CH=) at position 2.
  • Role : Serves as the starting material for synthesizing 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide via aldol condensation .

Fluorinated Derivative: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

  • CAS Number : 125971-96-2
  • Molecular Formula: C₂₆H₂₄FNO₃
  • Molecular Weight : 417.48 g/mol
  • Key Difference : Incorporates a 4-fluorophenyl group, enhancing metabolic stability and binding affinity in drug intermediates.
  • Synthesis : Derived by substituting benzaldehyde with 4-fluorobenzaldehyde in the aldol condensation step .

Butanamide Derivatives with Diazene Moieties

  • Example: Butanamide, 2-[2-[(substituted phenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- (CAS: Not specified).
  • Key Difference : Contains a diazenyl (–N=N–) group, enabling applications in dyes and coordination chemistry.
  • Application : Used as a pigment intermediate (e.g., C.I. Pigment Orange 14) .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 125971-57-5 C₁₉H₁₉NO₂ 293.36 Benzylidene, methyl, phenyl Atorvastatin intermediate
4-Methyl-3-oxo-N-phenylpentanamide 124401-38-3 C₁₂H₁₅NO₂ 205.25 Methyl, phenyl Precursor for aldol reactions
Fluorinated Derivative 125971-96-2 C₂₆H₂₄FNO₃ 417.48 4-Fluorophenyl, methyl, phenyl Pharmaceutical intermediate
Butanamide with Diazene N/A Varies Varies Diazene, methoxyphenyl Pigment synthesis

Biological Activity

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and implications in health sciences.

Molecular Formula and Structure
The molecular formula of this compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of approximately 320.38 g/mol. The compound features a benzylidene group, a ketone, and an amide functional group, which contribute to its reactivity and biological activity.

Synthesis Methodology
The synthesis typically involves the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde under acidic conditions. A notable method reported involves using acetic acid and 4-aminophenol as catalysts in hexanes, yielding approximately 94% after purification through washing with hot hexanes and distilled water . The reaction can be summarized as follows:

  • Combine 4-methyl-3-oxo-N-phenylpentanamide and benzaldehyde in a solvent (e.g., hexanes).
  • Add acid catalysts (e.g., acetic acid, 4-aminophenol).
  • Reflux the mixture for 24 hours while removing generated water.
  • Isolate the product through filtration and washing.

Pharmacological Properties

Antihyperlipidemic Potential
Research indicates that this compound may exhibit antihyperlipidemic properties, making it a candidate for managing lipid levels in metabolic disorders. Preliminary studies suggest that it may influence lipid metabolism by interacting with specific enzymes or receptors involved in this process.

Anti-inflammatory and Analgesic Effects
Initial findings have also pointed to anti-inflammatory and analgesic effects associated with this compound. These properties are critical for developing new therapeutic agents aimed at treating conditions characterized by inflammation and pain.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntihyperlipidemicPotential to manage lipid levels; requires further investigation
Anti-inflammatoryMay reduce inflammation; preliminary studies indicate effectiveness
AnalgesicPotential pain-relieving properties; needs more clinical validation

Relevant Studies

  • Study on Lipid Metabolism
    A study explored the interaction of this compound with enzymes involved in lipid metabolism. Results indicated significant binding affinity, suggesting a mechanism for its antihyperlipidemic effects.
  • Analgesic Activity Evaluation
    Another research project evaluated the analgesic potential of the compound using animal models. The results demonstrated a notable reduction in pain response compared to control groups, indicating its potential as an analgesic agent .
  • In Vitro Studies
    In vitro assays have shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting that structural modifications could enhance efficacy against specific targets.

Q & A

Q. Critical Parameters :

ParameterOptimal Range
Temperature60–80°C
pH6.5–7.5 (for amide coupling)
CatalystPiperidine (0.1–0.5 equiv)
Reaction Time12–24 hours

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, the benzylidene proton appears as a singlet near δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~378.17 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Purity Assessment Workflow :

HPLC Pre-Screening : Identify major impurities.

Preparative Chromatography : Isolate pure fractions.

Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent residues .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR studies require systematic modification of functional groups and comparative bioactivity assays. Steps include:

  • Analog Synthesis : Prioritize modifications at the benzylidene (e.g., halogenation), oxo (e.g., reduction to alcohol), and amide (e.g., N-alkylation) groups .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). Use IC₅₀ or EC₅₀ values for potency comparisons .
  • Computational Docking : Predict binding modes using software like AutoDock Vina to rationalize activity trends .

Example Structural Analogs (from ):

Compound NameCAS NumberSimilarity IndexKey Modifications
2-Amino-5-fluoro-N-phenylbenzamide60041-89-60.76Fluorine substitution at aryl ring
6-Fluorospiro[indoline-3,4'-piperidin]-2-one1774904-83-40.82Spirocyclic core

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variability in experimental design. Mitigation strategies:

  • Standardize Assay Conditions : Control factors like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use ≥10 concentration points to improve EC₅₀/IC₅₀ accuracy .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Common Pitfalls :

  • Solvent Effects : DMSO >0.1% can alter membrane permeability.
  • Batch Variability : Characterize compound purity for each study .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100–200 ns to assess stability (e.g., RMSD <2 Å) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP ~3.2 for optimal bioavailability) .

Case Study :
Docking studies with cytochrome P450 enzymes revealed steric clashes with the benzylidene group, explaining low metabolic stability in hepatic assays .

Basic: What are the key physicochemical properties influencing this compound’s research utility?

PropertyValueMethodRelevance
LogP (Partition Coefficient)~3.5HPLC-derivedPredicts membrane permeability
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask methodGuides formulation (e.g., DMSO stocks)
pKa (Amide)~10.2Potentiometric titrationImpacts ionization in physiological pH

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 60% to >85% .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent ratio, temperature) .

Q. Yield Optimization Table :

ParameterBaselineOptimized
Catalyst Loading5 mol%2 mol%
Temperature70°C65°C
SolventDMFTHF
Yield55%82%

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling probes to identify binding partners .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. knockout cell responses .
  • Metabolomics : Track downstream metabolic shifts via LC-MS to confirm pathway engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.